molecular formula C12H15NO3 B14304813 Benzyl 2-(methoxyimino)butanoate CAS No. 112214-33-2

Benzyl 2-(methoxyimino)butanoate

Cat. No.: B14304813
CAS No.: 112214-33-2
M. Wt: 221.25 g/mol
InChI Key: FKHJHNZGGVHZGA-UHFFFAOYSA-N
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Description

Benzyl 2-(methoxyimino)butanoate is a specialized ester compound featuring a benzyl ester group, a methoxyimino (CH₃O-N=) substituent at the C2 position, and a butanoate backbone. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing heterocycles or functionalized amino acids. Its synthesis typically involves condensation reactions or photolysis of precursor esters, followed by purification via column chromatography . Key characterization data include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), which confirm its structural integrity and stereochemical configuration .

Properties

CAS No.

112214-33-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl 2-methoxyiminobutanoate

InChI

InChI=1S/C12H15NO3/c1-3-11(13-15-2)12(14)16-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

FKHJHNZGGVHZGA-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing esters, including Benzyl 2-(methoxyimino)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol under acidic or basic conditions . Another method involves the reaction of carboxylic acids with alcohols, although this is less common due to the need for specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using acid chlorides and alcohols. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methoxyimino)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzyl 2-(methoxyimino)butanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzyl 3-(Methoxyimino)butanoate

  • Structure: Differs in the position of the methoxyimino group (C3 vs. C2).
  • Synthesis : Prepared via condensation of benzyl esters with methoxyamine derivatives, yielding a pale yellow oil with a cis:trans isomer ratio of 74:26 and 57% yield .
  • Spectroscopic Data :
    • ¹H NMR : δ 7.37–7.33 (m, 5H, aromatic), 5.18 & 5.16 (s, 2H, benzyl CH₂), 3.77 (s, 3H, OCH₃), 2.11 & 2.09 (s, 3H, CH₃).
    • HRMS : [M+H]⁺ = 314.1397 (calculated: 314.1392) .

Benzyl 2-(Benzyloxycarbonylamino)-4-(tert-butoxy)butanoate (Compound 98)

  • Structure: Contains a benzyloxycarbonylamino (Cbz) group at C2 and a tert-butoxy group at C3.
  • Synthesis : Photolysis of perester 56 at −78°C under UV light (254 nm, 72 hours), yielding a colorless oil with [α]D = +11.9° (CHCl₃).
  • Purification : Column chromatography (10% EtOAc/hexanes) .

Allyl Butanoate

  • Applications : Used in flavoring agents due to its fruity odor.
  • Physical Properties : Lower boiling point compared to benzyl esters, reflecting reduced steric hindrance .

Functional Group Impact on Physicochemical Properties

Compound Substituent(s) Melting Point/State Solubility Key Applications
Benzyl 2-(methoxyimino)butanoate C2-methoxyimino, benzyl ester Oil Organic solvents Synthetic intermediates
Benzyl benzoate Phenyl ester Liquid (mp 18–21°C) Insoluble in water Pharmaceuticals, solvents
Isoamyl butyrate Branched alkyl ester Liquid Low polarity Food flavoring
Benzyl 3-(methoxyimino)butanoate C3-methoxyimino Pale yellow oil Organic solvents Heterocycle synthesis

Spectroscopic and Chromatographic Behavior

  • NMR Shifts: C2 vs. C3 Substitution: The position of the methoxyimino group significantly alters chemical shifts. For example, the benzyl CH₂ protons resonate at δ 5.18–5.16 in the C3 isomer , whereas C2-substituted analogues may show upfield/downfield shifts depending on electronic effects.
  • Chromatographic Mobility: Polar substituents (e.g., methoxyimino) reduce elution speed in silica-based columns compared to nonpolar esters like allyl butanoate .

Data Tables

Table 1: Comparative Spectral Data

Compound ¹H NMR (Key Peaks) HRMS [M+H]⁺ (Found/Calculated)
This compound δ 5.18 (s, 2H), 3.77 (s, 3H), 2.11 (s, 3H) 314.1397 / 314.1392
Benzyl benzoate δ 7.35–7.25 (m, 10H), 5.30 (s, 2H) 213.0914 / 213.0916

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